4-chloro-1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide
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Description
4-chloro-1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H15ClN8O2S and its molecular weight is 418.86. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
The synthesis and reactivity of similar compounds have been widely studied, highlighting the diverse chemical transformations they can undergo. For instance, the ANRORC mechanism involving pyrazole derivatives, detailed in the work by Ledenyova et al. (2018), showcases the complex reactions these compounds can participate in, leading to novel derivatives with potential for further investigation in various fields of chemistry and pharmacology (Ledenyova et al., 2018).
Potential Biological Activities
Compounds containing moieties like pyrazole, triazole, and oxadiazole have been explored for their biological activities. For example, the antimicrobial properties of pyrazole derivatives synthesized through the Vilsmeier–Haack reaction approach, as investigated by Bhat et al. (2016), suggest that similar compounds could be promising candidates for developing new antimicrobial agents (Bhat et al., 2016).
Heterocyclic Chemistry and Drug Design
The inclusion of heterocycles like 1,2,4-triazole and thiophene in drug design is significant due to their potential pharmacological activities. The study by Kariuki et al. (2021), on the synthesis and structural characterization of isostructural compounds with 1,2,3-triazole and pyrazole, emphasizes the role these heterocycles play in the development of molecules with desirable properties for drug discovery (Kariuki et al., 2021).
Properties
IUPAC Name |
4-chloro-1-ethyl-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN8O2S/c1-2-24-8-10(17)13(21-24)15(26)18-5-6-25-9-11(20-23-25)16-19-14(22-27-16)12-4-3-7-28-12/h3-4,7-9H,2,5-6H2,1H3,(H,18,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUWBZZMIQMNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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